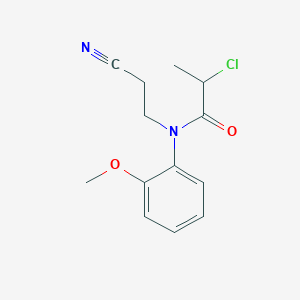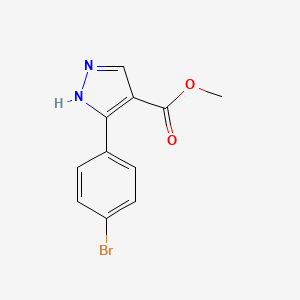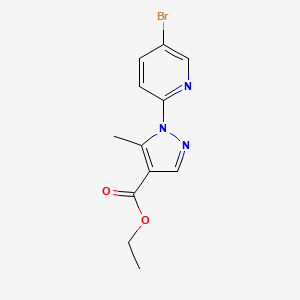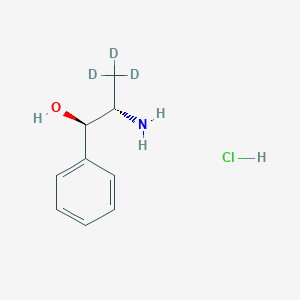
2-氯-N-(2-氰乙基)-N-(2-甲氧基苯基)丙酰胺
描述
2-Chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide, commonly known as 2-chloro-N-ethyl-N-methylpropanamide (CEMPA), is an organic compound that is widely used in the scientific research and laboratory setting. CEMPA is a versatile compound that can be used for a variety of purposes, including synthesis, biochemical and physiological studies, and drug development.
科学研究应用
新化合物和抑制剂的合成
杂环化合物的合成
研究重点是合成涉及与 2-氯-N-(2-氰乙基)-N-(2-甲氧基苯基)丙酰胺相关的结构的各种杂环化合物。测试了这些化合物对脂氧合酶等酶的活性 (Aziz-ur-Rehman 等人,2016)。
抗菌和细胞毒活性
合成了新的噻唑衍生物,包括与 2-氯-N-(2-氰乙基)-N-(2-甲氧基苯基)丙酰胺相关的结构,并评估了它们的抗菌和细胞毒活性,显示出巨大的潜力 (Dawbaa 等人,2021)。
溶解度和材料研究
在溶剂混合物中的溶解度
研究了类似丙酰胺化合物在各种溶剂混合物中的溶解度,提供了对其物理性质和在不同制剂中的潜在应用的见解 (Pascual 等人,2017)。
非线性光学材料
N-(2-氯苯基)-(1-丙酰胺),一种在结构上与 2-氯-N-(2-氰乙基)-N-(2-甲氧基苯基)丙酰胺相关的化合物,因其作为有机电光和非线性光学材料的潜力而被探索,表明在光学领域具有多种应用可能性 (Prabhu 和 Rao,2000)。
结合亲和力和分子相互作用
褪黑激素受体结合
对与 2-氯-N-(2-氰乙基)-N-(2-甲氧基苯基)丙酰胺密切相关的取代苯基烷基酰胺的研究旨在研究褪黑激素受体的结合位点,表明对治疗剂开发有影响 (Garratt 等人,1996)。
COVID-19 蛋白酶的分子对接
对类似化合物 2-氯-N-(对甲苯基)丙酰胺的详细量子化学分析,包括分子对接,表明其作为 COVID-19 的药用抑制剂的潜力,展示了这些化合物在药物发现中的多功能性 (Pandey 等人,2020)。
属性
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-10(14)13(17)16(9-5-8-15)11-6-3-4-7-12(11)18-2/h3-4,6-7,10H,5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWHOLBFYDFNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CCC#N)C1=CC=CC=C1OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1421310.png)
![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1421312.png)
![5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1421314.png)
![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1421315.png)




![2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid](/img/structure/B1421321.png)
![N1-[(1E)-(4-Methylphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1421324.png)
![N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride](/img/structure/B1421325.png)